Validated Target Engagement: Co-crystal Structure with Human PYCR1
The target compound has been unequivocally shown to bind to human PYCR1 in a co-crystal structure solved at high resolution, deposited as entry PYCR1-F4 in the MX-RDR repository [1]. This represents the first structural validation of a methylsulfonyl-containing fragment as a carboxylate isostere within the catalytic site of this key cancer metabolism target, contrasting with the plethora of proline analog inhibitors that have defined the field [1]. In the same screening campaign, 96 fragments were evaluated and only 12 produced co-crystal structures [1], confirming the binding event for this compound is a non-trivial, selected outcome.
| Evidence Dimension | Co-crystal structure resolution |
|---|---|
| Target Compound Data | X-ray structure solved (deposited as PYCR1-F4) |
| Comparator Or Baseline | Only 12 of 96 fragments in the library produced co-crystal structures (baseline success rate ~12.5%) |
| Quantified Difference | Compound is within the select 12.5% of fragments validated by a solved structure; the remaining 84 fragments showed no crystallographic evidence of binding. |
| Conditions | Crystallographic fragment screening (XFS) against human PYCR1, using a 96-compound library; structural data deposited in MX-RDR (DOI: 10.60884/XBAAAB) [1]. |
Why This Matters
Procurement of this specific fragment is driven by its rare, experimentally-validated binding event to a high-value cancer target; generic N-benzyl sulfone analogs lack this structural proof.
- [1] Ragin-Oh, W., Czerwonka, D., Tran, L.H., Forlani, G., & Ruszkowski, M. (2025). Crystallographic fragment screening reveals new starting points for PYCR1 inhibitor design. Bioorganic Chemistry, 165, 109024. View Source
